3-[5-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-3-YL]-7-METHYLQUINOLIN-2-OL
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Overview
Description
3-[5-(4-Fluorophenyl)-1,2,4-Oxadiazol-3-yl]-7-Methylquinolin-2-ol is a complex organic compound that features a quinoline core substituted with a fluorophenyl oxadiazole moiety
Future Directions
Mechanism of Action
Target of Action
Similar compounds containing 1,3,4-oxadiazole moieties have shown good antibacterial activities
Mode of Action
Compounds with similar structures have been found to stimulate the increase in superoxide dismutase (sod) and peroxidase (pod) activities in plants, causing marked enhancement of plant resistance against bacterial leaf blight . This suggests that the compound might interact with its targets by modulating their enzymatic activities, but this needs to be confirmed with further studies.
Biochemical Pathways
The increase in sod and pod activities suggests that it might affect the oxidative stress response pathway in plants . These enzymes play crucial roles in the detoxification of reactive oxygen species, thereby protecting the cells from oxidative damage.
Pharmacokinetics
A compound with a similar structure, 4-amino-5-(4-fluorophenyl)-6,7-dimethoxy-2-[4-(morpholinocarbonyl)-perhydro-1,4-diazepin-1-yl]quinoline, exhibits nonlinear oral pharmacokinetics in humans . It shows superproportional increases in Cmax (220-fold, over a 1- to 50-mg dose range), linear increases in area under the curve, and decreases in time to maximum concentration with dose .
Result of Action
Based on the observed increase in sod and pod activities, it can be inferred that the compound might enhance the plant’s resistance against bacterial leaf blight .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-Fluorophenyl)-1,2,4-Oxadiazol-3-yl]-7-Methylquinolin-2-ol typically involves multiple steps. One common method includes the formation of the oxadiazole ring through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions. The quinoline core can be synthesized via the Skraup reaction, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[5-(4-Fluorophenyl)-1,2,4-Oxadiazol-3-yl]-7-Methylquinolin-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions can vary widely but often involve the use of strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce various quinoline derivatives.
Scientific Research Applications
3-[5-(4-Fluorophenyl)-1,2,4-Oxadiazol-3-YL]-7-Methylquinolin-2-ol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: The compound’s properties make it a candidate for use in the development of new materials, such as organic semiconductors or light-emitting diodes.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.
Comparison with Similar Compounds
Similar Compounds
- 3-[5-(2-Fluorophenyl)-1,2,4-Oxadiazol-3-YL]benzoic acid
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
Uniqueness
3-[5-(4-Fluorophenyl)-1,2,4-Oxadiazol-3-YL]-7-Methylquinolin-2-ol is unique due to its specific combination of a quinoline core with a fluorophenyl oxadiazole moiety. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications that similar compounds may not be suitable for.
Properties
IUPAC Name |
3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-7-methyl-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3O2/c1-10-2-3-12-9-14(17(23)20-15(12)8-10)16-21-18(24-22-16)11-4-6-13(19)7-5-11/h2-9H,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGVZKFDRHNIHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)C3=NOC(=N3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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